molecular formula C21H24N2O4 B116560 卡莫特罗 CAS No. 147568-66-9

卡莫特罗

货号: B116560
CAS 编号: 147568-66-9
分子量: 368.4 g/mol
InChI 键: IHOXNOQMRZISPV-YJYMSZOUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

卡莫特罗是一种非儿茶酚类实验性超长效β肾上腺素受体激动剂。它在代码TA-2005和CHF-4226下开发。该化合物主要因其在治疗慢性阻塞性肺疾病(COPD)、哮喘和慢性支气管炎方面的潜在用途而受到研究。 尽管其药理学特征有希望,但在2010年之前,由于缺乏竞争优势,其开发被终止 .

科学研究应用

Chemical Profile

  • Molecular Formula : C21H24N2O4
  • Molecular Weight : Approximately 368.43 g/mol
  • Classification : Non-catechol β2-adrenoceptor agonist

Carmoterol exhibits a unique structure that enhances its affinity for β2-adrenoceptors, making it a valuable candidate for respiratory therapies. Its mechanism of action involves the activation of β2-adrenergic receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of airway smooth muscle cells .

Asthma Management

Carmoterol has been extensively studied for its efficacy in asthma treatment. A randomized double-blind trial involving 124 patients with persistent asthma demonstrated that a daily dose of 2 μg of carmoterol was as effective as 12 μg of formoterol administered twice daily over an 8-day period. Both treatments resulted in significant improvements in lung function, as measured by forced expiratory volume in one second (FEV1) .

COPD Treatment

In COPD management, carmoterol's long duration of action makes it suitable for once-daily dosing. A dose-finding study with 278 patients revealed that a single 4 μg dose of carmoterol outperformed two doses of salmeterol (50 μg) given 12 hours apart. The results indicated significant improvements in trough FEV1 and forced vital capacity (FVC) over a two-week treatment period .

Comparative Efficacy

The following table summarizes the comparative efficacy of carmoterol with other LABAs:

Drug Onset of Action Duration of Action FEV1 Improvement (mL) Administration Frequency
CarmoterolFastLong94-112Once Daily
FormoterolFastModerateComparableTwice Daily
SalmeterolSlowLong78Twice Daily

Mechanism and Pharmacokinetics

Carmoterol's pharmacokinetics indicate that it has a predictable dose-response relationship, with minimal nonlinear accumulation upon repeated dosing . The use of Modulite technology for aerosol delivery has shown that up to 41% of the nominal dose can effectively reach the lungs, enhancing its therapeutic profile .

Safety Profile

Clinical trials have consistently reported that carmoterol is well-tolerated with a safety profile comparable to other LABAs. Adverse effects were generally mild and included headaches and tremors at higher doses, but there were no significant cardiovascular events noted .

作用机制

卡莫特罗通过选择性地结合β2肾上腺素受体发挥作用。这种结合激活腺苷酸环化酶,导致环腺苷酸(cAMP)的产生增加。cAMP水平升高会导致蛋白激酶的激活,这些激酶磷酸化靶蛋白并诱导支气管扩张。 卡莫特罗对β2肾上腺素受体比对β1肾上腺素受体具有更高的选择性,最大程度地减少了心血管副作用 .

生化分析

Biochemical Properties

Carmoterol functions as a beta-2 adrenergic agonist, interacting primarily with beta-2 adrenergic receptors located on the surface of smooth muscle cells in the respiratory tract . These interactions lead to the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby alleviating bronchoconstriction . Additionally, carmoterol has been shown to interact with G protein-coupled receptors, facilitating various downstream signaling pathways .

Cellular Effects

Carmoterol exerts significant effects on various cell types, particularly those in the respiratory system. By binding to beta-2 adrenergic receptors on bronchial smooth muscle cells, carmoterol induces muscle relaxation and bronchodilation . This compound also influences cell signaling pathways, including the cAMP pathway, which plays a crucial role in regulating gene expression and cellular metabolism . Furthermore, carmoterol’s interaction with G protein-coupled receptors can modulate inflammatory responses, reducing the release of pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, carmoterol acts by binding to beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family . This binding triggers a conformational change in the receptor, activating adenylate cyclase and increasing intracellular cAMP levels . The rise in cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, leading to smooth muscle relaxation and bronchodilation . Additionally, carmoterol’s activation of beta-2 adrenergic receptors can inhibit the release of inflammatory mediators, contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of carmoterol have been observed to change over time. Studies have shown that carmoterol maintains its bronchodilatory effects for over 24 hours after administration . Its stability and degradation can be influenced by factors such as temperature and pH . Long-term exposure to carmoterol has been associated with sustained improvements in lung function and reduced airway inflammation in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of carmoterol vary with different dosages. Low to moderate doses of carmoterol have been shown to produce significant bronchodilation without adverse effects . At higher doses, carmoterol can cause tachycardia, tremors, and other systemic side effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Carmoterol is metabolized primarily in the liver, where it undergoes extensive biotransformation . The metabolic pathways involve cytochrome P450 enzymes, which facilitate the oxidation and conjugation of carmoterol . These metabolic processes result in the formation of inactive metabolites that are excreted via the kidneys . The interaction of carmoterol with metabolic enzymes can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Carmoterol is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream following inhalation and binds to plasma proteins for transport . Within tissues, carmoterol interacts with specific transporters and binding proteins that facilitate its localization to target cells . The distribution of carmoterol is influenced by factors such as tissue perfusion and receptor density .

Subcellular Localization

The subcellular localization of carmoterol is primarily within the cytoplasm, where it interacts with beta-2 adrenergic receptors on the cell membrane . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of carmoterol within specific cellular compartments . These modifications play a crucial role in directing carmoterol to its site of action and modulating its therapeutic effects .

准备方法

合成路线和反应条件

卡莫特罗的合成涉及环氧烷基化合物与胺的缩合。该过程可以描述如下:

工业生产方法

卡莫特罗的工业生产方法可能涉及使用上述缩合反应进行大规模合成。该工艺将针对产量和纯度进行优化,并仔细控制反应条件,以确保一致性和质量。

化学反应分析

反应类型

卡莫特罗会发生几种类型的化学反应,包括:

常用试剂和条件

形成的主要产物

这些反应形成的主要产物取决于使用的特定试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .

相似化合物的比较

生物活性

Carmoterol (CHF 4226), a long-acting beta-2 adrenoceptor agonist (LABA), has garnered attention for its potent bronchodilating properties and its potential applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of carmoterol, summarizing its pharmacological characteristics, research findings, and clinical implications.

Carmoterol is characterized by the molecular formula C21H24N2O4C_{21}H_{24}N_{2}O_{4} and a molecular weight of approximately 368.43 g/mol. Its structure includes a p-methoxyphenyl group and an 8-hydroxyl group on the carbostyril aromatic ring, contributing to its selectivity for beta-2 adrenergic receptors . The mechanism of action involves the activation of beta-2 adrenergic receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP) within airway smooth muscle cells. This results in relaxation of these muscles, thereby facilitating bronchodilation .

Pharmacological Properties

Carmoterol exhibits several key pharmacological properties:

  • Selectivity : It demonstrates a high affinity for beta-2 adrenergic receptors, with a selectivity ratio significantly favoring beta-2 over beta-1 receptors .
  • Onset and Duration : Studies indicate that carmoterol has a rapid onset of action comparable to salbutamol and formoterol, with a longer duration than salmeterol .
  • Dosing and Administration : Carmoterol is typically administered via inhalation using Modulite technology, which enhances lung deposition efficiency .

Efficacy in Clinical Trials

Carmoterol's efficacy has been evaluated through various clinical trials. Notably:

  • A randomized double-blind trial involving 124 patients with persistent asthma found that 2 µg of carmoterol administered once daily was as effective as 12 µg of formoterol taken twice daily over an 8-day period. Both treatments led to significant improvements in lung function, as measured by forced expiratory volume in 1 second (FEV1) .
  • In COPD patients, a dose-finding study revealed that carmoterol at doses of 2 µg and 4 µg resulted in placebo-adjusted improvements in trough FEV1 compared to baseline . Specifically, the 4 µg dose showed better efficacy than two doses of salmeterol (50 µg) given 12 hours apart.

Safety Profile

The safety profile of carmoterol has been assessed across multiple studies. Generally, it is well-tolerated with mild adverse effects reported. Notable findings include:

  • No significant changes in ECG results or serum potassium levels were observed during treatment .
  • Adverse events were mild; however, higher doses were associated with increased nervous system effects like headache and tremors .

Comparative Analysis with Other LABAs

Carmoterol's biological activity can be compared with other LABAs based on selectivity and potency:

Agonistβ1 Affinityβ2 AffinitySelectivity Ratio (β2/β1)
CarmoterolHighHighNot specified
FormoterolModerateHigh2.38
SalmeterolLowModerate1.46
IndacaterolModerateVery HighNot specified

This table highlights carmoterol's competitive positioning among other LABAs regarding receptor affinity and selectivity.

Case Studies and Research Findings

Several case studies have documented the clinical application of carmoterol:

  • Asthma Management : In asthmatic patients, carmoterol demonstrated significant improvement in lung function metrics comparable to established LABAs like formoterol .
  • COPD Treatment : A study involving COPD patients indicated that carmoterol could serve as an effective once-daily bronchodilator, potentially improving patient adherence due to its dosing regimen .
  • Long-Term Efficacy : Ongoing research is needed to evaluate the long-term safety and efficacy profile of carmoterol compared to other LABAs, particularly concerning cardiovascular effects which are a concern with prolonged use of beta agonists .

属性

IUPAC Name

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26)/t13-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOXNOQMRZISPV-YJYMSZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201046374
Record name Carmoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201046374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147568-66-9
Record name Carmoterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147568-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carmoterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147568669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carmoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carmoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201046374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARMOTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9810NUL4D1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carmoterol
Reactant of Route 2
Reactant of Route 2
Carmoterol
Reactant of Route 3
Reactant of Route 3
Carmoterol
Reactant of Route 4
Carmoterol
Reactant of Route 5
Reactant of Route 5
Carmoterol
Reactant of Route 6
Reactant of Route 6
Carmoterol
Customer
Q & A

A: Carmoterol is a long-acting β2-adrenergic receptor agonist (LABA). [, , ] It binds to β2-adrenergic receptors (β2AR) located on airway smooth muscle cells. [, ] This binding activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. [] Elevated cAMP levels promote relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow. [, ]

A: Carmoterol has the molecular formula C21H25NO4 and a molecular weight of 355.42 g/mol. []

A: While specific spectroscopic data is not directly provided in the provided research papers, techniques like NMR and Mass Spectrometry are commonly employed for the structural characterization of compounds like carmoterol. []

ANone: The provided research primarily focuses on the pharmacological aspects of carmoterol as a bronchodilator. Therefore, information about material compatibility, stability under various conditions, catalytic properties, and computational chemistry modeling is not discussed in these papers.

A: Research indicates the development of dry powder inhaler (DPI) formulations containing carmoterol. [] These formulations utilize carriers other than lactose, such as mannitol, glucose, or trehalose, along with ternary components like magnesium stearate to enhance stability and delivery. [] Additionally, microparticles with improved adhesion properties have been investigated for use in dry powder formulations to enhance inhalation efficiency. []

ANone: Information specific to SHE (Safety, Health, and Environment) regulations related to carmoterol is not explicitly discussed in the provided research papers.

A: Carmoterol is considered an ultra-long-acting β2-agonist (ultra-LABA) with a duration of action exceeding 12 hours, potentially reaching 24 hours. [, , , ] This characteristic makes it suitable for once-daily administration. [, ]

ANone: Specific details on the metabolic pathways and excretion routes of carmoterol are not extensively discussed in the provided papers.

A: Studies using guinea pig models have demonstrated the positive interaction between carmoterol and tiotropium bromide in controlling airway changes induced by various challenges. []

ANone: The provided research primarily focuses on the pharmacological profile and clinical development of carmoterol as a bronchodilator. As a result, specific details regarding resistance mechanisms, toxicological data, drug delivery strategies, biomarker research, analytical techniques, environmental impact, dissolution and solubility profiles, method validation, quality control measures, immunogenicity, drug transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications are not extensively addressed in these papers.

A: The development of carmoterol represents part of the continued research and development efforts in discovering ultra-LABAs with longer durations of action, aiming to improve patient compliance and therapeutic outcomes in asthma and COPD management. [, ]

A: While not explicitly discussed, the development and investigation of carmoterol highlight the interdisciplinary nature of pharmaceutical research, involving medicinal chemistry, pharmacology, formulation science, and clinical research. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。